An In-depth Technical Guide to N,N-Dimethylcyclohexylamine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to N,N-Dimethylcyclohexylamine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine featuring a dimethylamino group attached to a cyclohexane ring. Primarily recognized for its catalytic activity, it serves a critical role in the synthesis of polyurethane foams. Beyond its industrial application as a catalyst, DMCHA is also utilized as an intermediate in the manufacturing of rubber accelerators and dyes. This guide provides a comprehensive overview of the chemical and physical properties of N,N-Dimethylcyclohexylamine, its molecular structure, detailed synthesis protocols, and key applications, with a focus on its function as a switchable hydrophilicity solvent.
Chemical Structure and Identification
N,N-Dimethylcyclohexylamine is a colorless to water-white liquid characterized by a distinct musky, ammonia-like odor.[1] Its structure consists of a cyclohexane ring substituted with a dimethylamino group.
Table 1: Structural and Identification Data for N,N-Dimethylcyclohexylamine
| Identifier | Value |
| IUPAC Name | N,N-dimethylcyclohexanamine[2] |
| Synonyms | Cyclohexyldimethylamine, (Dimethylamino)cyclohexane, DMCHA[2] |
| CAS Number | 98-94-2[2] |
| Molecular Formula | C₈H₁₇N[2] |
| Molecular Weight | 127.23 g/mol [2] |
| SMILES String | CN(C)C1CCCCC1[3] |
| InChI | 1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3[3] |
| InChIKey | SVYKKECYCPFKGB-UHFFFAOYSA-N[3] |
Physicochemical Properties
A compilation of the key physical and chemical properties of N,N-Dimethylcyclohexylamine is presented below.
Table 2: Physicochemical Properties of N,N-Dimethylcyclohexylamine
| Property | Value | Reference(s) |
| Appearance | Colorless liquid with a musky ammonia odor | [1] |
| Boiling Point | 158-159 °C | [3] |
| Melting Point | <-77 °C | [1] |
| Density | 0.849 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.6 mmHg at 20 °C | [3] |
| Flash Point | 39 °C (102.2 °F) - closed cup | [3] |
| Autoignition Temperature | 215 °C (419 °F) | [3] |
| Solubility | Partially soluble in water; miscible with alcohol, benzene, and acetone. | [1] |
| Refractive Index (n20/D) | 1.454 | [3] |
| LogP | 2.01 | [1] |
Synthesis of N,N-Dimethylcyclohexylamine
N,N-Dimethylcyclohexylamine can be synthesized through various methods, including the reaction of cyclohexylamine with formaldehyde and hydrogen, or with methyl chloride.[4] A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.
Experimental Protocol: Reductive Amination of Cyclohexanone
This procedure is adapted from Organic Syntheses.[5]
Materials:
-
Dimethylamine hydrochloride (21.4 g, 0.262 mole)
-
Methanol (200 mL total)
-
Potassium hydroxide (19 g total)
-
Cyclohexanone (19.6 g, 0.200 mole)
-
Sodium cyanoborohydride (4.75 g, 0.0754 mole)
-
Diethyl ether
-
Saturated aqueous sodium chloride
-
Anhydrous potassium carbonate
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 21.4 g of dimethylamine hydrochloride in 150 mL of methanol.
-
With magnetic stirring, add 4 g of potassium hydroxide pellets to the solution.
-
Once the potassium hydroxide has dissolved, add 19.6 g of cyclohexanone in one portion.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Prepare a solution of 4.75 g of sodium cyanoborohydride in 50 mL of methanol and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Add 15 g of potassium hydroxide pellets and stir until they are completely dissolved.
-
Filter the reaction mixture with suction.
-
Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator, keeping the bath temperature below 45 °C.
-
To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride.
-
Separate the layers and extract the aqueous layer with two 40-mL portions of diethyl ether.
-
Combine the organic layers, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.
-
Remove the ether using a rotary evaporator.
-
Fractionally distill the crude product through a 15-cm Vigreux column. Collect the fraction boiling at 156–159 °C. The expected yield is 13.3–13.7 g (52–54%).
Applications
Catalyst in Polyurethane Foam Production
The primary industrial application of N,N-Dimethylcyclohexylamine is as a catalyst in the production of polyurethane foams.[6] It is a moderately active amine catalyst that can be used in a variety of rigid foam applications, including insulation for refrigerators and construction, as well as in the manufacturing of furniture frames.[7]
Chemical Intermediate
DMCHA also serves as an intermediate in the synthesis of other chemical products, such as rubber accelerators and dyes.[6]
Switchable Hydrophilicity Solvent (SHS)
A notable application for researchers is the use of N,N-Dimethylcyclohexylamine as a switchable hydrophilicity solvent.[4] These are solvents that can reversibly switch between a hydrophobic and a hydrophilic state. DMCHA is hydrophobic and can be used to extract nonpolar compounds, such as lipids, from aqueous environments. Upon the introduction of carbon dioxide, it reacts to form a water-soluble bicarbonate salt, becoming hydrophilic. This change in polarity allows for the easy separation of the extracted compounds. The process is reversible by bubbling an inert gas, such as nitrogen or argon, through the solution to remove the CO₂, thereby regenerating the hydrophobic amine.
Experimental Workflow: Lipid Extraction Using DMCHA as a Switchable Solvent
The following is a generalized workflow for the extraction of lipids from a wet biomass sample.
-
Extraction: The wet biomass is mixed with N,N-Dimethylcyclohexylamine. The hydrophobic DMCHA extracts lipids from the sample.
-
Phase Separation Trigger: Carbon dioxide is bubbled through the mixture. The DMCHA reacts with water and CO₂ to form N,N-dimethylcyclohexylammonium bicarbonate, which is soluble in water.
-
Separation: The mixture separates into an aqueous phase containing the protonated amine and a lipid-rich organic phase. Centrifugation can be used to enhance this separation.
-
Product Isolation: The lipid layer is isolated.
-
Solvent Recovery: The aqueous phase is heated or sparged with an inert gas (e.g., nitrogen) to remove the CO₂. This reverses the reaction, regenerating the hydrophobic N,N-Dimethylcyclohexylamine, which can then be recovered for reuse.
Spectroscopic Data
The structural elucidation of N,N-Dimethylcyclohexylamine is supported by various spectroscopic techniques.
Table 3: Spectroscopic Data for N,N-Dimethylcyclohexylamine
| Technique | Key Features | Reference(s) |
| ¹H NMR | Chemical shifts (ppm) observed at approximately 2.27, 2.13, 1.85, 1.78, 1.62, 1.22, 1.18, and 1.12. | [8] |
| ¹³C NMR | Spectra are available for this compound. | [9] |
| IR Spectroscopy | As a tertiary amine, it lacks N-H stretching bands around 3300-3500 cm⁻¹. Shows C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region. | [10][11] |
| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z = 127. The base peak is often observed at m/z = 84, resulting from a McLafferty rearrangement. Another significant fragment is seen at m/z = 71 due to β-cleavage. | [12] |
Mass Spectrometry Fragmentation
Under electron ionization (EI), the molecular ion of N,N-Dimethylcyclohexylamine undergoes characteristic fragmentation. The primary pathways include a McLafferty rearrangement and β-cleavage relative to the nitrogen atom.[12]
Biological Activity and Signaling Pathways
Based on available scientific literature, N,N-Dimethylcyclohexylamine is predominantly used in industrial and chemical synthesis applications. There is currently no significant research indicating its involvement in specific biological signaling pathways or its development as a therapeutic agent. Its toxicological profile suggests it is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13]
Safety and Handling
N,N-Dimethylcyclohexylamine is a hazardous chemical that requires careful handling.
-
Hazards: It is a flammable liquid and vapor. It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed. It causes severe skin burns and eye damage and is very toxic to aquatic life.[13]
-
Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, and open flames. All equipment used when handling the product must be grounded.[13]
-
Storage: Store in a cool, well-ventilated, fireproof area, separated from strong acids and oxidizing agents. Keep the container tightly sealed.[4]
Conclusion
N,N-Dimethylcyclohexylamine is a versatile tertiary amine with significant industrial importance, primarily as a catalyst in the polyurethane industry. Its unique property as a switchable hydrophilicity solvent presents valuable opportunities for "green chemistry" applications, particularly in the extraction of natural products like lipids. This guide has provided a detailed summary of its chemical structure, physicochemical properties, synthesis, and key applications, offering a foundational resource for researchers and chemical professionals.
References
- 1. N,N-Dimethylcyclohexylamine synthesis - chemicalbook [chemicalbook.com]
- 2. N,N-Dimethylcyclohexylamine | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-二甲基环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N,N-Dimethylcyclohexylamine CAS#: 98-94-2 [m.chemicalbook.com]
- 7. cyclohexylamine.net [cyclohexylamine.net]
- 8. N,N-Dimethylcyclohexylamine(98-94-2) 1H NMR [m.chemicalbook.com]
- 9. N,N-Dimethylcyclohexylamine(98-94-2) 13C NMR [m.chemicalbook.com]
- 10. N,N-Dimethylcyclohexylamine(98-94-2) IR Spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
